mle protein
Description
Properties
CAS No. |
144515-64-0 |
|---|---|
Molecular Formula |
C45H67N11O10 |
Synonyms |
mle protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Maleless Mle Protein
Domain Organization and Subunit Composition of Maleless (MLE) Protein
The domain organization of MLE includes:
Two N-terminal double-stranded RNA binding domains (dsRBDs), referred to as dsRBD1 and dsRBD2. oup.comnih.govresearchgate.net
A helicase core module. sdbonline.org
Two conserved RecA domains (RecA1 and RecA2) within the helicase core. nih.govresearchgate.net
A helicase-associated 2 (HA2) domain. nih.govresearchgate.net
An oligonucleotide-binding (OB)-fold domain. nih.govresearchgate.net
A C-terminal region containing glycine-rich repeats and unstructured regions. nih.govresearchgate.net
While MLE is a component of the multi-subunit MSL complex, which includes MSL1, MSL2, MSL3, and MOF, MLE itself functions as a single polypeptide chain within this complex, interacting with other protein subunits and the roX lncRNAs. sdbonline.orgoup.comnih.gov
Structural Determinants of Maleless (MLE) Protein Function
The specific functions of MLE, such as RNA binding, unwinding, and interaction with other proteins, are dictated by the structures and interactions of its individual domains.
RecA Domains and Helicase-Associated (HA2) Domain Architecture
The RecA domains (RecA1 and RecA2) form the central part of the helicase core and are responsible for the ATP-dependent RNA unwinding and ATPase activities of MLE. researchgate.net These domains contain conserved sequence motifs crucial for ATP and RNA binding, as well as coupling ATP hydrolysis to translocation and RNA unwinding. researchgate.net
The HA2 domain, also part of the helicase core, has an all-alpha-helical fold consisting of an N-terminal winged-helix (WH) domain and a C-terminal degenerate helical-bundle domain, known as the ratchet-like domain. ebi.ac.ukebi.ac.uk These domains work in conjunction with the RecA domains to form an RNA binding channel, enabling the helicase to maintain a stable grip on the RNA substrate and ensure proper function. ebi.ac.ukebi.ac.uk The ratchet-like domain may be particularly important for RNA translocation. ebi.ac.uk
Double-Stranded RNA Binding Domains (dsRBDs)
MLE contains two tandem dsRBDs at its N-terminus, dsRBD1 and dsRBD2. oup.comnih.govresearchgate.net These domains are essential for the localization of MLE to the X chromosome, which is presumed to involve binding to secondary structures within roX RNAs. sdbonline.orgoup.com The dsRBDs bind to double-stranded RNA (dsRNA) and play a critical role in incorporating roX lncRNA into the MSL-DCC. sdbonline.org
Structural studies of the tandem dsRBDs of MLE in complex with a stem-loop of roX2 (R2H1) show that the two dsRBDs bind cooperatively to either side of the dsRNA, which forms a standard A-form helix. sdbonline.orgresearchgate.netoup.com The recognition of R2H1 by the MLE dsRBDs involves both shape- and sequence-specificity. oup.com Specifically, regions 1 and 2 of the dsRBDs insert into successive minor grooves of the RNA, while region 3 contacts the intervening major groove. researchgate.net dsRBD2 has shown stronger RNA affinity than dsRBD1. oup.com While both dsRBDs can act as independent structural modules and are canonical dsRBDs, studies suggest dsRBD1 might have alternative functions in vivo beyond its direct dsRNA binding in vitro. nih.gov
Oligonucleotide-Binding (OB)-Fold Domain
The OB-fold domain is a small structural motif found in various proteins that bind oligonucleotides or oligosaccharides. wikipedia.orgebi.ac.uk It typically consists of a five- or six-stranded beta-sheet coiled into a closed beta-barrel, capped by an alpha-helix. wikipedia.orgebi.ac.uknih.gov The binding specificity of an OB-fold is determined by the loops connecting the beta-strands. wikipedia.org
In MLE, the OB-fold domain is located within the helicase core and contributes to forming the entrance of the helicase channel alongside the HA2 domain and dsRBD2. sdbonline.orgnih.gov The OB-fold can bind to various ligands, including oligonucleotides, and can also be involved in protein-protein interactions. ebi.ac.uknih.gov Its presence in MLE suggests a role in substrate recognition or interaction with other components of the MSL complex.
Glycine-Rich Repeats and Unstructured Regions
The C-terminus of MLE contains an unstructured region followed by imperfect GGGYGNN heptad repeats, which are glycine-rich. nih.gov These glycine-rich repeats may be involved in non-specific RNA binding. nih.gov Unstructured or intrinsically disordered regions (IDRs) in proteins are highly dynamic and can undergo structural transitions upon binding to partners. researchgate.net These regions can function as regulatory hubs and mediate scaffolding. researchgate.net
The unstructured C-terminal region of MLE has been shown to interact with the sixth zinc-finger domain of CLAMP, a transcription factor important for the specific recruitment of the MSL complex to the male X chromosome. nih.govresearchgate.net This interaction between an unstructured region of MLE and a zinc finger domain of CLAMP highlights the importance of these flexible regions in mediating specific protein-protein interactions crucial for MSL complex localization. nih.gov While glycine-rich regions can be associated with unstructuredness, perfect tandem repeats, including glycine-rich ones, are often underrepresented in solved 3D structures and can be intrinsically disordered. uniprot.orgnih.gov
Conformational Dynamics and Allosteric Regulation in Maleless (MLE) Protein Function
Protein function is intrinsically linked to its dynamic behavior and conformational changes. frontiersin.orgplos.orgnih.govpnas.org Conformational dynamics involve motions ranging from local atomic vibrations to large-scale rearrangements of entire domains. frontiersin.orgplos.org These dynamics are crucial for various biological processes, including substrate recognition, binding, and allosteric regulation. plos.orgnih.govpnas.org
MLE, as a helicase, undergoes significant conformational changes during its catalytic cycle, coupling ATP hydrolysis to RNA translocation and unwinding. Structural studies have revealed that in the absence of substrate, MLE can adopt a compact, autoinhibited conformation where the RNA binding tunnel is occluded by elements from the OB and HA2 domains. nih.govresearchgate.net This autoinhibition is a mechanism observed in multiple RNA helicases to prevent ATP hydrolysis in the absence of RNA. nih.gov
The binding of RNA and ATP induces structural rearrangements that transition the helicase to an active state, opening the RNA binding channel and enabling unwinding activity. The interplay between different domains, such as the packing of dsRBD2 against the core domain and its involvement in RNA binding, influences helicase activity. researchgate.net
Allosteric regulation, where binding at one site affects activity at a distant site, is often mediated by conformational changes transmitted through the protein structure. frontiersin.orgplos.orgnih.govpnas.org While specific allosteric sites on MLE are not explicitly detailed in the provided information, the observed conformational transitions between inactive and active states upon substrate binding are a form of regulation. The interactions between MLE and other components of the MSL complex or regulatory proteins like CLAMP, potentially involving unstructured regions, could also contribute to allosteric modulation of MLE's activity or localization. nih.govresearchgate.net The dynamic nature of unstructured regions allows them to act as regulatory nodes, transmitting information through conformational changes upon interaction or modification. researchgate.net
Primary Biological Functions and Molecular Mechanisms of Maleless Mle Protein
Role in Drosophila Dosage Compensation
Dosage compensation in Drosophila males is mediated by the Male-Specific Lethal (MSL) complex, which specifically targets and upregulates transcription from the male X chromosome. MLE is an indispensable component of this complex and its enzymatic activity is vital for the complex's function.
A key molecular function of MLE is its activity as an ATP-dependent RNA/DNA helicase. fishersci.canih.gov This enzymatic activity utilizes the energy derived from ATP hydrolysis to unwind double-stranded nucleic acids, including RNA-DNA hybrids or RNA secondary structures. This helicase activity is critical for the proper functioning of the MSL complex in targeting and modifying the X chromosome. fishersci.canih.gov The ability of MLE to remodel nucleic acid structures is directly linked to its role in facilitating MSL complex binding and transcriptional activation on the X chromosome.
The MSL complex incorporates two non-coding RNAs, roX1 and roX2, which are transcribed from the X chromosome. fishersci.canih.govresearchgate.net These roX RNAs are integral to the assembly and targeting of the MSL complex to specific sites on the X chromosome. MLE's helicase activity is involved in remodeling the structure of these roX RNAs. fishersci.canih.gov This remodeling is thought to be important for the proper folding and presentation of roX RNAs within the MSL complex, ensuring efficient complex assembly and interaction with chromatin. fishersci.canih.gov
MLE's functions are intricately linked with the assembly of the MSL complex and its subsequent targeting to the male X chromosome. MLE interacts with other MSL proteins and the roX RNAs to form the complete, functional complex. fishersci.canih.gov The helicase activity of MLE is believed to play a role in resolving potential structural impediments on the chromatin or in the roX RNAs that might hinder complex assembly or stable binding to X-linked gene regulatory regions. fishersci.canih.gov This interplay ensures the precise localization of the MSL complex to thousands of high-affinity sites along the male X chromosome.
The ultimate goal of the MSL complex is to enhance the transcription of X-linked genes in males. MLE contributes to this transcriptional activation. While the exact mechanisms are multifaceted, MLE's helicase activity is thought to facilitate changes in chromatin structure or resolve transcriptional blocks, thereby promoting RNA polymerase II processivity and increased gene expression. The MSL complex, guided by the roX RNAs and utilizing the enzymatic power of MLE, alters the chromatin environment, making X-linked genes more accessible for transcription.
| Component | Type | Key Function in MSL Complex |
| MLE | Protein | ATP-dependent RNA/DNA helicase, RNA remodeling, complex assembly |
| MSL1 | Protein | Scaffold protein, essential for complex assembly |
| MSL2 | Protein | E3 ubiquitin ligase, initiates complex assembly on X chromosome |
| MSL3 | Protein | Chromatin binding, interacts with histone modifications |
| MSL5 (MOF) | Protein | Histone acetyltransferase (H4K16ac) |
| roX1 | Non-coding RNA | Essential for complex assembly and targeting |
| roX2 | Non-coding RNA | Essential for complex assembly and targeting (partially redundant with roX1) |
Involvement in Broader Gene Expression Regulation Pathways
Beyond its primary role in dosage compensation, evidence suggests that MLE may participate in other gene expression regulation pathways. nih.gov While its most well-characterized function is X-chromosome-specific, studies indicate potential interactions or roles in regulating autosomal gene expression or other nuclear processes, although these functions are less extensively defined compared to its role in the MSL complex. nih.gov Further research is ongoing to fully elucidate the extent of MLE's involvement in the broader landscape of gene regulation.
Contributions to RNA Splicing Processes
MLE has been shown to associate with components of the spliceosome complex, indicating a role in RNA splicing. nih.gov Although MLE was not initially identified as a core spliceosomal component in broad analyses, mass spectrometry studies have revealed its association with numerous spliceosomal proteins and factors involved in alternative splicing. nih.gov For instance, MLE interacts with Aly, a protein associated with the exon junction complex (EJC), and SF2, an essential splicing factor. nih.gov
Research in Drosophila has provided specific evidence for MLE's involvement in splicing. A temperature-sensitive mutation in mle (mlenapts) leads to a splicing defect in the para sodium channel transcript. This mutation disrupts the proper splicing of para mRNA, resulting in aberrant transcripts with internal deletions that include an edited exon. nih.gov This suggests that MLE helicase activity is required to resolve secondary structures in the RNA, which if left unresolved, can lead to exon skipping during splicing. nih.gov This highlights MLE's role in ensuring accurate pre-mRNA processing.
Roles in Messenger RNA (mRNA) Metabolism and Stability
MLE's helicase activity and its association with RNA-binding proteins implicate it in the regulation of mRNA metabolism and stability. nih.gov RNA-binding proteins are known to play essential roles in modulating mRNA stability and translation by interacting with elements in the untranslated regions (UTRs) of mRNAs. researchgate.net While the direct mechanisms by which MLE influences global mRNA stability are still being elucidated, its interaction with heterogeneous nuclear ribonucleoproteins (hnRNPs) involved in RNA processing suggests a connection. nih.gov hnRNPs are a class of RNA-binding proteins that participate in various aspects of mRNA metabolism, including splicing, nuclear export, and stability. nih.gov
Changes in mRNA degradation rates are a key mechanism for rapid transcriptome reprogramming in response to environmental changes. biorxiv.orgnih.gov Proteins that promote mRNA degradation often recruit deadenylase complexes, influencing mRNA half-life. nih.gov Given MLE's role as an RNA helicase, it is plausible that it could influence mRNA stability by altering RNA structure or mediating interactions with decay machinery, although further detailed research is needed to fully define these mechanisms.
Participation in Translation Initiation
MLE's mammalian ortholog, DHX9, has been implicated in translation initiation. nih.gov Translation initiation is a critical step in protein synthesis, involving the assembly of ribosomes on mRNA, often regulated by eukaryotic initiation factors (eIFs). researchgate.netresearchgate.netnih.gov While the direct role of Drosophila MLE in translation initiation is less extensively documented compared to its mammalian counterpart, the conserved nature of helicase functions in RNA metabolism suggests a potential involvement.
Helicases, in general, are involved in unwinding RNA structures that can impede ribosome scanning and translation initiation. nih.gov The process of translation initiation involves complex interactions between mRNA, ribosomal subunits, and various eIFs. researchgate.netresearchgate.net Regulation of eIFs, such as eIF4E and eIF2, through mechanisms like phosphorylation and interactions with binding proteins, modulates translation efficiency. researchgate.netresearchgate.netnih.gov Further research is required to specifically delineate MLE's contribution to the intricate process of translation initiation in Drosophila.
Influence on DNA Replication and Genome Stability
MLE has been found to associate with components of the DNA replication machinery, suggesting a role in DNA replication and the maintenance of genome stability. nih.gov Faithful DNA replication is crucial for preventing genome instability. nih.govbiorxiv.org This process involves the coordinated action of numerous proteins, including helicases that unwind DNA. nih.govbiorxiv.org
While MLE is primarily recognized as an RNA helicase, its ability to unwind DNA/RNA hybrids and its association with replication proteins point towards a potential function in resolving complex nucleic acid structures that can arise during replication, such as R-loops. nih.govnih.gov R-loops, which are three-stranded nucleic acid structures consisting of an RNA-DNA hybrid and displaced single-stranded DNA, can impede replication fork progression and lead to DNA damage and genome instability. nih.gov Helicases play a vital role in dissolving R-loops. nih.gov The association of MLE with DNA replication machinery suggests it may contribute to genome stability by facilitating smooth replication fork movement or resolving structures that threaten replication integrity. nih.govnih.gov
Interaction with Chromatin Remodeling Complexes Beyond MSL
While MLE is a core component of the Male-Specific Lethal (MSL) complex involved in dosage compensation, it also interacts with other chromatin remodeling complexes. rjraap.comnih.govpnas.org This indicates functions for MLE independent of its role in MSL. Studies have shown MLE co-immunoprecipitates with subunits of complexes such as the NuRD (Nucleosome Remodeling and Deacetylation) complex and dMEC (Drosophila Mi-2 and ELP1 Complex). nih.gov
These interactions suggest that MLE may participate in chromatin remodeling processes beyond the specific context of dosage compensation. Chromatin remodeling complexes utilize the energy of ATP hydrolysis to alter chromatin structure, influencing processes like transcription, replication, and repair. nih.govpnas.org MLE's helicase activity could potentially contribute to these processes by unwinding nucleic acids within the chromatin context, facilitating the action of other remodeling factors. nih.gov The association with diverse complexes like NuRD points to a broader involvement of MLE in regulating chromatin structure and function across the genome. nih.gov
Regulatory Mechanisms Governing Maleless Mle Protein Activity and Expression
Transcriptional and Post-Transcriptional Regulation of Maleless (MLE) Protein
The regulation of MLE protein is tightly linked to its function in dosage compensation, which is controlled by a complex involving MLE and other Male-Specific Lethal (MSL) proteins: MSL-1, MSL-2, and MSL-3. The expression and activity of these proteins, including MLE, are critical for the male-specific hypertranscription of the X chromosome. r-project.org
Transcriptional regulation of the mle gene contributes to the presence of this compound. However, a significant layer of control occurs at the post-transcriptional level, particularly concerning the assembly and function of the MSL complex. In Drosophila females, the Sex-lethal (Sxl) gene plays a key role in negatively regulating dosage compensation. Sxl achieves this, in part, through the post-transcriptional regulation of the msl-2 transcript, leading to the repression of MSL-2 protein synthesis. uni.lu Since MSL-2 is a core component of the MSL complex and is essential for the X chromosome-specific localization of the complex, this post-transcriptional control of MSL-2 effectively prevents the formation of a functional dosage compensation complex in females, despite MLE being present in the nuclei of both sexes. nih.govnih.gov
The association of MLE with the male X chromosome is dependent on the presence of wild-type MSL-1, MSL-2, and MSL-3 functions. nih.gov This suggests that the assembly of the complete MSL complex is a prerequisite for the proper localization and function of MLE in dosage compensation. In the germline, MLE is expressed, but it does not localize to the X chromosome and is not involved in chromosomal dosage compensation in this tissue. fishersci.atwikipedia.org This indicates tissue-specific differences in the regulatory mechanisms or the requirements for MLE function. In the germline, MLE may be involved in post-transcriptional gene regulation, potentially mediated by its helicase activity. fishersci.atwikipedia.org
Modulation of Maleless (MLE) Protein Activity by Ligand Binding
This compound possesses several activities, including RNA/DNA helicase, ATPase, and single-stranded (ss) RNA/ssDNA binding activities, similar to RNA helicase A. uni.lu These activities are essential for its function in dosage compensation, potentially utilized for chromatin remodeling of X-linked genes. uni.lufishersci.at The ability of MLE to bind to ssRNA, ssDNA, and guanosine (B1672433) triphosphate (GTP) represents a form of ligand binding that can modulate its activity. uni.lu
While a mutation affecting the NTPase/helicase activities of MLE severely impacts its function in dosage compensation, it affects the ability of MLE to bind ssRNA, ssDNA, and GTP less severely. uni.lu This suggests that while nucleotide binding is a property of MLE, the helicase and NTPase activities are particularly critical for its in vivo function in dosage compensation.
Intermolecular Interactions of Maleless Mle Protein
Protein-RNA Interactions
MLE exhibits significant interactions with various RNA molecules, playing a key role in RNA metabolism and the formation of ribonucleoprotein complexes.
Specificity and Binding Dynamics with roX Long Non-coding RNAs
A central aspect of MLE's function in dosage compensation is its highly specific interaction with the roX1 and roX2 long non-coding RNAs (lncRNAs). MLE is essential for incorporating roX lncRNAs into the MSL complex nih.govsdbonline.orgnih.govsdbonline.orgelifesciences.org. This interaction is mediated, at least in part, by the double-stranded RNA-binding domains (dsRBDs) located at the N-terminal region of MLE nih.govnih.govoup.comoup.com. Studies have shown that MLE's dsRBDs bind to specific stem-loop structures within roX2 RNA, such as the R2H1 stem-loop nih.govnih.gov. The recognition involves both shape- and sequence-specificity nih.gov. Detailed structural insights reveal that MLE dsRBDs bind cooperatively to roX2, interacting with successive minor grooves and a major groove of the RNA structure nih.gov. Notably, dsRBD2 often displays a stronger RNA affinity than dsRBD1, and mutations in key residues within these domains can significantly reduce their affinity for roX2 both in vitro and in vivo nih.gov.
MLE's helicase activity is crucial for remodeling roX lncRNAs, which is thought to enable their proper interaction with other MSL proteins and facilitate the assembly of the dosage compensation complex sdbonline.orgnih.govsdbonline.orgsdbonline.orgsdbonline.org. This unwinding activity can induce conformational changes in roX RNA, potentially exposing binding surfaces for other proteins sdbonline.orgmpg.de. The specificity of MLE for roX RNAs is further enhanced by the presence of the core MSL complex sdbonline.org.
Research findings on MLE-roX interaction specificity and dynamics include:
Crystal structure analysis of MLE tandem dsRBDs in complex with a roX2 stem-loop (R2H1) at 2.90Å resolution, detailing the interaction interfaces nih.gov.
NMR and SAXS data indicating that MLE dsRBDs act as independent structural modules in solution nih.govoup.com.
Demonstration that MLE has intrinsic specificity for U-/A-rich sequences and tandem stem-loop structures, binding many RNAs in vitro beyond roX sdbonline.orgsdbonline.org.
Evidence suggesting that roX2 lncRNA contains an MLE-dependent affinity switch involving mutually exclusive stem-loops, which may enable reversible interactions of the MSL complex with chromatin nih.govmpg.de.
Table 1: Summary of MLE-roX RNA Binding Characteristics
| Feature | Description | Key Domains Involved |
| Specificity | High specificity for roX1 and roX2 lncRNAs. Recognizes specific stem-loops. | dsRBD1, dsRBD2 |
| Recognition Basis | Involves both shape- and sequence-specificity. | dsRBD1, dsRBD2 |
| Binding Mechanism | Cooperative binding to double-stranded regions. | dsRBD1, dsRBD2 |
| Dynamic Role | Remodels RNA structure via helicase activity, enabling complex assembly. | Helicase core |
| Affinity Modulation | May involve an RNA affinity switch mechanism. | Helicase core, roX RNA structure |
Interactions with Spliceosomal RNAs
Beyond its role in dosage compensation, MLE has been implicated in other RNA processing events, including potential interactions with spliceosomal components. Studies have identified associations between MLE and members of the spliceosome complex nih.gov. Mass spectrometry analysis has revealed the association of MLE with numerous spliceosomal proteins, suggesting a broader involvement in RNA processing pathways nih.gov. These interactions appear to be robust and are often dependent on the presence of RNA, indicating that MLE may interact with spliceosomal RNAs or with proteins that are part of the spliceosome machinery nih.gov.
Binding to Heterogeneous Nuclear Ribonucleoproteins (hnRNPs)
MLE has also been shown to interact with heterogeneous nuclear ribonucleoproteins (hnRNPs), which are involved in various aspects of RNA processing, including splicing, transport, and stability nih.gov. The association of MLE with hnRNPs further supports its potential involvement in diverse RNA-related processes beyond its primary function in dosage compensation nih.gov. These interactions, like those with spliceosomal proteins, appear to be influenced by the presence of RNA nih.gov.
Protein-Protein Interactions
MLE engages in protein-protein interactions that are crucial for the assembly and function of the MSL complex and its recruitment to the X chromosome.
Interactions within the Male-Specific Lethal (MSL) Complex (MSL1, MSL2, MSL3, MOF)
MLE is a core component of the MSL complex, which also includes MSL1, MSL2, MSL3, and MOF sdbonline.orgnih.govelifesciences.orgsdbonline.orgnih.govnih.govsdbonline.org. While MLE's inclusion in the complex is largely mediated by its interaction with roX lncRNAs, it also interacts with other MSL proteins sdbonline.orgnih.govelifesciences.orgsdbonline.orgnih.govroyalsocietypublishing.orgembopress.orgsdbonline.orgplos.org. The precise nature of the direct protein-protein interactions between MLE and other MSL components is complex and has been a subject of research.
Some studies suggest that MLE's association with the core MSL1-MSL2-MSL3-MOF complex is primarily facilitated by roX RNAs, which act as a scaffold linking MLE to MSL2 and potentially other MSL proteins sdbonline.orgnih.govelifesciences.orgbiologists.comelifesciences.org. However, there is also evidence suggesting potential direct interactions or indirect effects that stabilize the complex. For instance, the binding of MLE to the MSL1-MSL2 complex might induce conformational changes in MSL1, making its C-terminal domain more accessible for binding to MOF and MSL3 embopress.org. While early studies did not find evidence of direct interaction between MLE and other MSL proteins, more recent research suggests potential associations, possibly mediated or stabilized by RNA sdbonline.org.
Table 2: MLE Interactions within the MSL Complex
| MSL Component | Nature of Interaction | Evidence |
| roX RNAs | Primary mediator of MLE inclusion in the complex; MLE remodels roX. | Extensive biochemical and genetic data nih.govsdbonline.orgnih.govsdbonline.orgelifesciences.orgbiologists.com. |
| MSL1 | Potential indirect interaction or stabilization via RNA; conformational changes in MSL1. | Suggested by some studies, possibly RNA-mediated elifesciences.orgembopress.orgelifesciences.org. |
| MSL2 | Interaction facilitated by roX RNAs; roX binds MSL2 after MLE remodeling. | Supported by multiple studies on complex assembly sdbonline.orgnih.govelifesciences.orgbiologists.comelifesciences.org. |
| MSL3 | Potential indirect interaction or stabilization via RNA. | Suggested by some studies, possibly RNA-mediated elifesciences.orgembopress.orgelifesciences.org. |
| MOF | Potential indirect interaction or stabilization via RNA. | Suggested by some studies, possibly RNA-mediated elifesciences.orgembopress.orgelifesciences.org. |
Association with Chromatin-Linked Adapter for MSL Proteins (CLAMP)
Recent research has identified an interaction between MLE and CLAMP, a ubiquitous transcription factor that binds to GA-rich sequences and is important for the specific recruitment of the MSL complex to the male X chromosome sdbonline.orgnih.govroyalsocietypublishing.orgbiologists.comresearchgate.net. Studies have shown that the unstructured C-terminal region of MLE interacts with the sixth zinc-finger domain of CLAMP sdbonline.orgnih.govroyalsocietypublishing.org. This interaction is significant for the proper binding of MSL proteins to chromosomes in Drosophila nih.govroyalsocietypublishing.orgresearchgate.net. Deleting the CLAMP binding region in MLE has been shown to decrease the association of MSL proteins with the male X chromosome and increase male lethality nih.govroyalsocietypublishing.org. These findings suggest that the interaction between MLE and CLAMP zinc finger domains contributes to the specific recruitment of the MSL complex sdbonline.orgnih.govroyalsocietypublishing.org.
Table 3: MLE-CLAMP Interaction Details
| Interacting Region of MLE | Interacting Region of CLAMP | Functional Significance | Research Findings |
| Unstructured C-terminus | Sixth zinc-finger domain | Important for proper MSL protein binding to chromosomes and MSL complex recruitment. | Deletion studies show decreased MSL association and increased male lethality nih.govroyalsocietypublishing.org. |
Interaction with Topoisomerase II and Nucleosomes
Research indicates that Maleless (MLE) protein interacts with both Topoisomerase II (Topo II) and nucleosomes. Studies have shown that MLE interacts with double-stranded DNA (dsDNA), topoisomerase II, and nucleosomes. nih.govresearchgate.net This interaction supports models where transcriptional activation of X-linked genes is linked to conformational changes in the male X chromosome, following the targeted association of the dosage compensation complex (DCC). nih.gov
Further investigation into the interaction between RNA helicase A (RHA), a human ortholog of Drosophila MLE, and Topoisomerase IIα has revealed that RNA molecules can influence this association. oup.com Similarly, the interaction between RHA and Topoisomerase IIα resembles the assembly of MLE in MSL complexes containing roX1/2 RNAs. oup.com RNase A treatment has been shown to dissociate MLE from the male X chromosome, while other MSL proteins or RNA polymerase II remain associated. oup.com
Topoisomerase II has been found to interact with the MSL complex through MLE. tandfonline.com This interaction with Topo II occurs even in the absence of the MSL complex. tandfonline.com The presence of Topo II in immunoprecipitates with MSL3 was abolished by RNase treatment, suggesting the interaction is RNA-dependent, although MSL1 remained present due to direct interaction with MSL3. tandfonline.com Topoisomerase IIα has also been shown to inhibit the unwinding of dsDNA catalyzed by both RHA and MLE, as well as interfering with dsRNA unwinding. oup.com
Partnerships with other Transcription Co-factors (e.g., ENY2, UNR)
MLE protein engages in partnerships with other transcription co-factors, notably ENY2 and UNR, which are important for its function within the dosage compensation pathway.
The multifunctional ENY2 protein of Drosophila melanogaster interacts with the RNA helicase MLE. sdbonline.orgnih.goveco-vector.comnih.govsdbonline.org This interaction has been confirmed through independent methods and appears to be evolutionarily conserved, holding importance for MLE's function in both sexes. sdbonline.orgnih.goveco-vector.com ENY2 is a subunit of several multiprotein complexes and plays a role in connecting various stages of gene expression. nih.goveco-vector.com
Upstream of N-ras (UNR), an RNA-binding protein, also interacts with MLE. nih.govflybase.orgnih.govlife-science-alliance.orguniprot.orgsdbonline.org UNR facilitates the interaction of MLE with the long non-coding RNA roX2 during Drosophila dosage compensation. nih.govflybase.orgnih.govuniprot.orgsdbonline.org This facilitation by UNR promotes the targeting of the activating male-specific-lethal complex to the X-chromosome. nih.govsdbonline.org The interaction between UNR and MLE in Drosophila has been observed to require roX2 RNA, but once established, it can become resistant to RNase treatment. life-science-alliance.org UNR acts as a positive regulator of dosage compensation in males by promoting the assembly of the MSL complex. uniprot.orgsdbonline.org
Maleless (MLE) Protein Dimerization
Evidence suggests that Maleless (MLE) protein is capable of dimerization. Studies have repeatedly demonstrated that MLE can form dimers. nih.gov The C-terminal region of MLE has been shown to contain dimerization activity. nih.gov Specifically, the glycine-rich heptad repeats located in the C-terminal domain are implicated in this process and add potential dimerization surfaces. nih.govnih.gov MLE dimerization may contribute to the formation of centers for the assembly of MSL complexes. nih.gov
| Protein Interaction Partner | Role in Interaction | Dependence on RNA | Relevant Section |
| Topoisomerase II | Interacts with MLE, potentially influenced by RNA. | RNA-dependent | 5.2.3 |
| Nucleosomes | Interacts with MLE. | Not explicitly stated | 5.2.3 |
| ENY2 | Interacts with MLE. | Not explicitly stated | 5.2.4 |
| UNR | Facilitates MLE interaction with roX2 RNA. | RNA-dependent | 5.2.4 |
| MLE | Forms homodimers via C-terminal region. | Not applicable | 5.2.5 |
Genetic and Evolutionary Aspects of Maleless Mle Protein
Genetic Analysis of Maleless (MLE) Loci and Alleles
Genetic dissection of the maleless (mle) locus has been instrumental in understanding the function of the MLE protein. Through the generation and characterization of various mle alleles, researchers have been able to probe the protein's role in dosage compensation and other cellular processes.
Loss-of-Function Mutations and Phenotypic Consequences
Loss-of-function mutations in the mle gene have severe and specific consequences for male Drosophila. These mutations are typically male-lethal, demonstrating the essential role of MLE in dosage compensation, the process that equalizes X-linked gene expression between males (XY) and females (XX). sdbonline.org
Male-Specific Lethality : Homozygous mle null mutations result in the death of males during the larval or pupal stages. sdbonline.org This lethality is a direct consequence of the failure to upregulate the single male X chromosome to match the transcriptional output of the two female X chromosomes.
Phenotypes in Escaper Males : In some instances, males with hypomorphic (partial loss-of-function) mle alleles or those carrying temperature-sensitive mutations can survive to adulthood. embopress.org These "escaper" males often exhibit a range of phenotypes, including sterility, abnormal wing posture, and disorganized abdominal bristles. embopress.org
Effects on Gene Expression : Analysis of gene expression in mle mutants reveals a disruption in the normal transcription levels of both X-linked and autosomal genes. While the primary role of MLE is in the hypertranscription of the X chromosome in males, its absence can lead to widespread changes in gene expression, including the increased expression of some autosomal genes. nih.govnih.gov This suggests a broader role for MLE in regulating chromatin structure and gene expression beyond the X chromosome. nih.govnih.gov
| MLE Loss-of-Function Allele | Phenotypic Consequence | Molecular Defect |
| mle null alleles | Male-specific lethality during larval/pupal stage | Complete absence of functional this compound |
| mle hypomorphic alleles | Reduced male viability, sterility, abnormal wing posture | Partially functional or reduced levels of this compound |
| mlets (temperature-sensitive) | Male lethality at restrictive temperatures; paralysis in both sexes | Temperature-sensitive protein misfolding and inactivation |
| mlenapts | Temperature-sensitive paralysis in both sexes | Altered protein affecting Na+ channel function, independent of dosage compensation |
Site-Directed Mutagenesis and Functional Characterization of Maleless (MLE) Protein Variants
Site-directed mutagenesis has been a powerful tool for dissecting the functional domains of the this compound. embopress.orgblackwellpublishing.com By introducing specific amino acid changes, researchers can assess the importance of different regions of the protein for its various biochemical activities and its in vivo function. embopress.orgnih.govresearchgate.net
ATP Binding and Helicase Domains : MLE is a DEXH-box RNA/DNA helicase, and its ATPase and helicase activities are crucial for its function in dosage compensation. embopress.org Site-directed mutagenesis of the conserved ATP binding site (the 'A' motif) has been shown to abolish both NTPase and helicase activities. embopress.org
The mle-GET Mutant : A specific mutant, mle-GET, was created by changing a conserved lysine (B10760008) to a glutamic acid in the ATP binding site. embopress.org While this mutant protein could still localize to the male X chromosome as part of the dosage compensation complex, it failed to rescue the male-lethal phenotype of mle null mutants. embopress.org This critical finding demonstrates that the enzymatic activities of MLE are essential for dosage compensation and that simple binding to the X chromosome is not sufficient. embopress.org
RNA/DNA Binding : The ability of MLE to bind to single-stranded RNA and DNA is less severely affected by mutations in the ATP binding site. embopress.org This suggests that the nucleic acid binding and enzymatic functions of MLE are separable to some extent.
| This compound Variant | Mutation | Biochemical Effect | In Vivo Consequence |
| Wild-type MLE | None | Functional RNA/DNA helicase, ATPase, and nucleic acid binding activities | Full rescue of mle mutant phenotype |
| mle-GET | Lysine to Glutamic Acid in ATP binding site 'A' | Abolished NTPase and helicase activities; slightly reduced ssRNA/ssDNA binding | Failure to complement mle null mutants; male lethality |
Evolutionary Conservation and Divergence of Maleless (MLE) Protein Orthologs
The study of MLE orthologs across a range of species provides a window into the evolution of dosage compensation mechanisms and the adaptation of protein function over time.
Comparative Genomics of Maleless (MLE) Protein Across Eukaryotes
Comparative genomic analyses have revealed that MLE is a member of the highly conserved DEXH-box family of helicases. embopress.org Its orthologs are found in a wide range of eukaryotes, from yeast to humans. janelia.orgnih.gov
Human Ortholog : The human ortholog of MLE is RNA helicase A (RHA), also known as DHX9. nih.gov Like MLE, RHA is involved in numerous aspects of RNA metabolism, including transcription, splicing, and translation. nih.gov This conservation of function suggests that the ancestral role of this protein family was likely in general RNA processing.
Conservation of Domains : The core helicase domain is highly conserved across species. researchgate.net However, regions outside of this core domain can show more divergence, potentially reflecting the evolution of species-specific functions.
Evolutionary Trajectories of Protein Sequences and Functional Adaptation
The evolution of MLE in Drosophila is a fascinating case study of how a protein with a general cellular function can be co-opted for a more specialized role. The rapid evolution of reproductive proteins is a common theme in Drosophila and other organisms. nih.govnih.gov
Positive Selection : Studies have shown that some essential chromosomal proteins, including those involved in telomere maintenance, can evolve rapidly under positive selection. elifesciences.org This can be driven by an "arms race" with selfish genetic elements or by the need to adapt to changing cellular environments. aquadrolab.com
Coupling of Protein and Gene Expression Evolution : There is evidence that the evolution of protein sequences and gene expression levels are coupled. nih.gov Proteins with higher rates of amino acid substitution tend to have lower mRNA abundance. nih.gov
Divergence in Drosophila Species : While the core function of MLE in dosage compensation is conserved among Drosophila species, the protein sequence itself can show significant divergence. This divergence may be related to the evolution of the non-coding roX RNAs, which are also components of the dosage compensation complex and are known to evolve rapidly.
Emergence of Novel Protein Functions from Non-coding DNA (General principles applied to relevant protein evolution)
The evolution of novel protein functions is a key driver of biological diversity. While not directly documented for MLE itself, the principles of how new functions arise are relevant to its evolutionary context. One increasingly recognized mechanism is the emergence of new protein-coding genes from previously non-coding regions of the genome, a process known as de novo gene formation. labroots.comuchicagomedicine.orgsciencedaily.com
From Non-coding to Functional : This process is thought to begin with the random transcription of a non-coding DNA sequence. h1.co If this transcript happens to contain an open reading frame (ORF) that is translated into a peptide, and if that peptide is not harmful, it may persist. labroots.com
Selective Advantage : Over evolutionary time, mutations can occur that refine the structure and function of this nascent protein. uchicagomedicine.org If the new protein provides a selective advantage, it will be maintained in the population and can become integrated into cellular networks. labroots.comnih.gov This process highlights the creative potential of the genome and provides a plausible route for the evolution of lineage-specific proteins and functions. plos.org
Advanced Research Methodologies for Maleless Mle Protein Studies
Molecular and Biochemical Assays
A variety of molecular and biochemical assays are employed to dissect the enzymatic functions and interaction networks of the MLE protein. These in vitro and in vivo techniques provide critical insights into the mechanisms underlying MLE's role in gene regulation.
The this compound, a member of the DExH-box helicase family, utilizes the energy from ATP hydrolysis to unwind nucleic acid duplexes. nih.gov In vitro assays are fundamental for characterizing these enzymatic activities.
ATP Hydrolysis Assay: This assay quantifies the ATPase activity of MLE by measuring the conversion of ATP to ADP and inorganic phosphate (B84403). A common method involves incubating purified this compound with [γ-32P] ATP. oup.com The reaction products are then separated by thin-layer chromatography and quantified. oup.com The ATPase activity of MLE is stimulated by the presence of RNA, particularly double-stranded RNA (dsRNA). oup.com
Helicase Activity Assay: The helicase activity of MLE is its ability to unwind double-stranded nucleic acid substrates, such as dsRNA or RNA-DNA hybrids. nih.gov In a typical assay, a radiolabeled nucleic acid strand is annealed to its complementary strand to create a duplex substrate. Purified MLE is then added in the presence of ATP. The unwinding of the duplex releases the radiolabeled single strand, which can be separated from the double-stranded substrate by native polyacrylamide gel electrophoresis and visualized by autoradiography. oup.com Studies have shown that MLE requires a 3' overhang on its substrate for efficient unwinding. nih.gov
| Assay Component | Description | Purpose |
| Purified this compound | Recombinant this compound, often with an affinity tag (e.g., FLAG-tag) for purification. | The enzyme whose activity is being measured. |
| [γ-32P] ATP | Adenosine triphosphate with the terminal phosphate group radioactively labeled. | Provides a means to track the hydrolysis of ATP to ADP and inorganic phosphate. |
| Nucleic Acid Substrate | Can be single-stranded RNA (ssRNA), double-stranded RNA (dsRNA), or RNA-DNA hybrids. | To test for helicase activity and to stimulate ATPase activity. |
| Reaction Buffer | Contains salts (e.g., MgCl2), buffering agents (e.g., HEPES), and other components to provide optimal conditions for the enzyme. | To maintain a stable environment for the enzymatic reaction. |
| Thin-Layer Chromatography (TLC) Plate | A sheet coated with a thin layer of adsorbent material. | To separate the radiolabeled ATP from the hydrolyzed phosphate. |
| Polyacrylamide Gel | A gel matrix used for separating macromolecules. | To separate the unwound single-stranded nucleic acid from the double-stranded substrate in helicase assays. |
To understand the full scope of MLE's functions, it is crucial to identify the proteins with which it interacts. Immunoprecipitation (IP) coupled with mass spectrometry (MS) is a powerful technique for elucidating the MLE interactome. nih.gov
In this method, cells expressing a tagged version of MLE (e.g., FLAG-tagged MLE) are lysed. nih.gov An antibody specific to the tag is used to capture the this compound and any associated proteins from the cell lysate. After washing away non-specifically bound proteins, the protein complexes are eluted and the components are identified by mass spectrometry. nih.gov This approach has been used to identify numerous MLE-interacting proteins involved in various aspects of nucleic acid metabolism, including RNA processing and chromatin remodeling. nih.gov To distinguish between direct and indirect interactions, and to assess the role of RNA in mediating these interactions, samples can be treated with RNase prior to immunoprecipitation. nih.gov
| Interacting Protein Category | Example Proteins | Putative Function in Relation to MLE |
| MSL Complex Components | MSL1, MSL2, MSL3, MOF | Core components of the dosage compensation complex. |
| RNA Processing Factors | Splicing factors, translation regulating factors | Suggests a role for MLE in post-transcriptional gene regulation. nih.gov |
| Chromatin Remodelers | Mi-2, MEP-1 (subunits of the NuRD complex) | Indicates a potential role for MLE in chromatin structure modulation beyond dosage compensation. nih.gov |
Cross-linking and immunoprecipitation (CLIP) and its variants are used to identify the specific RNA binding sites of RNA-binding proteins like MLE. nih.govwikipedia.org This technique involves cross-linking proteins to RNA in vivo using UV light. nih.gov The cells are then lysed, and the protein of interest is immunoprecipitated along with its cross-linked RNA fragments. After a series of purification steps, the RNA is sequenced to reveal the binding sites of the protein across the transcriptome. nih.gov
Different versions of CLIP have been developed to improve the efficiency and resolution of the method. For example, photoactivatable-ribonucleoside-enhanced cross-linking and immunoprecipitation (PAR-CLIP) involves incorporating photoreactive ribonucleosides into nascent RNA transcripts to increase the efficiency of cross-linking. youtube.com Individual-nucleotide resolution CLIP (iCLIP) allows for the identification of binding sites at single-nucleotide resolution. wikipedia.orgyoutube.com These methods are invaluable for mapping the direct interactions between MLE and its RNA targets, such as the roX RNAs.
Structural Biology Techniques
Understanding the three-dimensional structure of MLE and its complexes is essential for a complete mechanistic understanding of its function. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the primary techniques used for this purpose.
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. For this method to be successful, the protein or protein complex of interest must be purified and crystallized. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms within the crystal, revealing the protein's three-dimensional structure.
While obtaining a crystal structure of the full-length this compound has been challenging, X-ray crystallography has been successfully used to determine the structure of specific domains of MLE. A notable achievement is the 2.90Å crystal structure of the tandem dsRNA-binding domains (dsRBDs) of MLE in a complex with a 55-nucleotide stem-loop from the roX2 RNA. researchgate.net This structure revealed how the two dsRBDs cooperatively bind to the RNA, recognizing both minor and major grooves. researchgate.net
Cryogenic electron microscopy (cryo-EM) is a powerful technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. researchgate.netmicrobiologysociety.org In cryo-EM, a purified sample of the protein complex is rapidly frozen in a thin layer of vitreous ice. microbiologysociety.org The frozen sample is then imaged using a transmission electron microscope. microbiologysociety.org Many thousands of images of individual particles are then computationally averaged and reconstructed to generate a three-dimensional density map of the complex, into which atomic models can be built. nih.govresearchgate.net
| Technique | Resolution | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Atomic | Highly pure, crystallizable protein | High-resolution structures | Can be difficult to obtain crystals, especially for large or flexible complexes. |
| Cryo-EM | Near-atomic to lower | Pure, stable protein complex in solution | Can study large, dynamic, and non-crystalline complexes. | Resolution can be limited by sample heterogeneity and size. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics at atomic resolution over a wide range of timescales, from picoseconds to seconds. nih.gov For a large, multidomain protein like MLE, advanced NMR methods are required to overcome challenges associated with its molecular weight. nih.gov Techniques such as Transverse Relaxation Optimized Spectroscopy (TROSY) are instrumental in studying high-molecular-weight proteins, allowing for the detailed investigation of structure and dynamics that was previously only possible for smaller systems. nih.gov
NMR dynamics studies can provide insights into the conformational changes MLE undergoes upon binding to RNA or interacting with other protein partners within the Male-Specific Lethal (MSL) complex. nih.gov Methods like relaxation dispersion can characterize millisecond timescale motions, which are often linked to enzymatic function and conformational exchange processes critical for MLE's helicase activity. nih.govyoutube.com By measuring nuclear spin relaxation rates, researchers can map the flexibility of the protein backbone and side chains, identifying regions of conformational heterogeneity that are essential for its function. nih.gov Deuterium-based spin relaxation methods are particularly useful for investigating the dynamics of protein side chains, providing a more complete picture of the protein's motional landscape. nih.gov
| NMR Method | Timescale Probed | Information Gained on this compound |
| Nuclear Spin Relaxation | Picoseconds to Nanoseconds | Measures flexibility of backbone and side chains, identifying rigid and flexible regions. |
| Relaxation Dispersion | Microseconds to Milliseconds | Characterizes slower, larger-scale conformational changes, such as domain movements related to ATP hydrolysis or RNA binding. nih.gov |
| Residual Dipolar Couplings (RDCs) | Milliseconds and slower | Provides long-range structural restraints and information on the relative orientation of domains. |
| Paramagnetic Relaxation Enhancement (PRE) | Angstroms to >20 Angstroms | Measures distances between a paramagnetic center and protein nuclei to map long-range interactions and transient conformational states. |
Computational and Bioinformatics Approaches
Computational and bioinformatics methods are indispensable for integrating experimental data and predicting the structural, dynamic, and relational properties of the this compound. These approaches provide a framework for generating hypotheses and guiding experimental design.
Protein Structure Prediction and Modeling
Given the challenges in experimentally determining the full-length structure of large, flexible proteins like MLE, computational modeling is a critical tool. Several strategies are employed to predict its three-dimensional structure.
Homology Modeling: This technique, also known as comparative modeling, constructs a model of a target protein based on the experimentally determined structure of a related homologous protein (the "template"). wikipedia.orgmicrobenotes.com For MLE, its human ortholog, RNA helicase A (DHX9), serves as a potential template. nih.govembopress.org The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity generally yields a more reliable model. wikipedia.org
Ab Initio Modeling: For regions of MLE that lack a suitable template, ab initio or de novo methods can be used. These approaches predict the protein structure from the amino acid sequence alone, based on the physical and chemical principles of protein folding. While computationally intensive, they are essential for modeling domains unique to MLE.
Machine Learning and Deep Learning: The field of structure prediction has been revolutionized by machine learning and, more specifically, deep learning methods. nih.govresearchgate.netnih.gov Algorithms like AlphaFold2 and RoseTTAFold have demonstrated the ability to predict protein structures with near-experimental accuracy. nih.govembopress.org These models leverage deep neural networks trained on vast datasets of known protein sequences and structures to learn the complex "grammar" of protein folding, enabling highly accurate predictions for proteins like MLE. nih.govptngscientific.com
| Modeling Method | Principle | Application to MLE |
| Homology Modeling | Uses an experimentally determined structure of a homologous protein as a template. microbenotes.comproteopedia.org | Modeling MLE domains based on the structure of its human ortholog, DHX9. |
| Ab Initio Modeling | Predicts structure from sequence based on physical principles, without a template. | Modeling regions of MLE that have no known structural homologs. |
| Deep Learning (e.g., AlphaFold2) | Uses artificial intelligence trained on known protein structures and sequences to predict 3D coordinates. nih.govembopress.org | Generating a high-accuracy, full-length model of the this compound, including the relative arrangement of its domains. |
Phylogenetic Analysis and Evolutionary Rate Estimation
Phylogenetic analysis traces the evolutionary history of the this compound by comparing its amino acid sequence across different species. This approach reveals which regions of the protein are highly conserved, suggesting they are critical for function, and which regions are more variable. rjraap.com Methods such as Maximum Likelihood (ML) are employed to infer evolutionary relationships and estimate the rates of evolution at different sites within the protein. libretexts.orgnih.gov The ML approach finds the parameter values (e.g., evolutionary rates) that maximize the probability of observing the given sequence data. libretexts.orgwhiterose.ac.uk For MLE, such analyses would likely show strong conservation in the helicase core domains and the double-stranded RNA binding domains, reflecting their essential functions, while linker regions might show higher rates of evolution. rjraap.com Software packages like HyPhy and PAML are commonly used for these types of analyses. nih.govdntb.gov.ua
Systems Biology Approaches
Systems biology aims to understand proteins within the broader context of cellular networks. For MLE, this involves mapping its extensive interaction landscape and understanding its functional consequences on a genome-wide scale.
Microarray Analysis: Gene expression microarrays can be used to identify the downstream transcriptional effects of MLE function or dysfunction. nih.gov For instance, by comparing gene expression profiles in cells with normal MLE versus cells where MLE has been knocked down, researchers can identify which X-linked genes are most dependent on the MSL complex for their upregulation. nih.gov This provides a global view of MLE's role in dosage compensation. mdpi.comresearchgate.net
Network Construction: Data from high-throughput experiments, such as mass spectrometry-based proteomics used to identify MLE-interacting proteins, can be used to construct protein-protein interaction (PPI) networks. nih.govnih.gov These networks are visualized as graphs where proteins are nodes and interactions are edges. researchgate.netyoutube.com Analyzing the topology of the MLE-centric network can identify key hubs and functional modules, revealing MLE's involvement in diverse processes like RNA processing and chromatin remodeling. nih.govnih.gov
Computational Prediction of Protein-Protein and Protein-RNA Interactions
While experimental methods identify many interactions, computational approaches are vital for predicting and prioritizing potential new interaction partners for MLE. purdue.edumdpi.com These methods can be broadly categorized:
Sequence-Based Methods: These approaches predict interactions based on the presence of specific sequence motifs, co-evolution of interacting proteins, or gene co-expression and co-localization. mdpi.comnih.gov
Structure-Based Methods: Using a predicted or known structure of MLE, protein-protein and protein-RNA docking algorithms can simulate the physical interactions between molecules. These methods predict the binding mode and affinity of complexes, offering detailed mechanistic insights.
Machine Learning Approaches: Modern prediction algorithms often use machine learning, including deep learning, to integrate diverse data types (e.g., sequence, structure, gene expression, and functional annotations) to predict interaction probabilities with high accuracy. researchgate.netfrontiersin.org For MLE, these tools can predict which of the hundreds of proteins in the nucleus are most likely to be functional partners and which RNA sequences it is likely to bind. nih.gov
| Computational Approach | Basis of Prediction | Application to MLE |
| Sequence-Based Prediction | Analysis of amino acid/nucleotide sequences for co-evolutionary signals, domain-motif pairs, or other predictive features. nih.gov | Identifying potential new protein or RNA partners by scanning proteomes/transcriptomes for known interaction motifs. |
| Structure-Based Docking | Uses 3D structural information to model the physical binding between MLE and a potential partner. | Predicting the specific binding interface and orientation of MLE with roX RNAs or MSL complex subunits. |
| Network-Based Inference | Infers interactions based on the principle of "guilt-by-association" within known interaction networks. | Suggesting novel functions for MLE based on its proximity to well-characterized proteins in a cellular network. |
| Machine Learning | Integrates multiple data sources (sequence, expression, etc.) to train a model that classifies pairs as interacting or non-interacting. mdpi.com | Providing a confidence score for potential MLE interactions to guide experimental validation. |
Compound and Protein Name Directory
| Name | Type |
| Maleless (MLE) | Protein |
| Male-Specific Lethal 1 (MSL1) | Protein |
| Male-Specific Lethal 2 (MSL2) | Protein |
| Male-Specific Lethal 3 (MSL3) | Protein |
| Males absent on the first (MOF) | Protein |
| RNA helicase A (RHA) / DHX9 | Protein |
| roX1 | RNA |
| roX2 | RNA |
| Adenosine triphosphate (ATP) | Small Molecule |
Theoretical Frameworks and Future Directions in Maleless Mle Protein Research
Integrated Models of Chromatin Remodeling and Gene Regulation Mediated by Maleless (MLE) Protein
MLE is a key component of the MSL complex, a chromatin remodeling complex essential for the hypertranscription of the single male X chromosome. nih.govsdbonline.orgembopress.orgnih.govnih.govresearchgate.net The MSL complex achieves this by preferentially associating with numerous sites on the X chromosome in male somatic cells. nih.govsdbonline.org This association leads to the acetylation of histone H4 at lysine (B10760008) 16 (H4K16ac) by the histone acetyltransferase MOF, another subunit of the MSL complex. nih.govsdbonline.orgembopress.orgnih.govmpg.de H4K16 acetylation is thought to promote enhanced transcription by reducing internucleosomal interactions and facilitating nucleosomal eviction by the transcription elongation machinery. nih.gov
Integrated models propose that MLE's enzymatic activities, particularly its ATPase and helicase functions, are crucial for the MSL complex's ability to remodel chromatin and regulate gene expression. The ATPase activity of MLE is sufficient for transcriptional enhancement at targeted genes, while its helicase activity is necessary for the spreading of the MSL complex along the X chromosome from initial high-affinity sites (HAS) or chromatin entry sites (CES). nih.govnih.govnih.govsdbonline.org These HAS/CES often contain GA-rich motifs that serve as MSL recognition elements. elifesciences.org
The interaction between MLE and the non-coding roX RNAs (roX1 and roX2), which are also components of the MSL complex, is critical for complex assembly and targeting. sdbonline.orgnih.govnih.govelifesciences.orgnih.govoup.comsdbonline.orgoup.com MLE's helicase activity is believed to remodel the secondary structures of roX RNAs, enabling their proper incorporation into the MSL complex and facilitating the complex's association with the X chromosome. sdbonline.orgnih.govoup.comsdbonline.orgoup.comsdbonline.org This RNA remodeling by MLE is hypothesized to physically connect the male-specific MSL2 protein and the roX RNAs, which is key to MSL complex formation and specificity for the X chromosome. sdbonline.org
Further research is needed to fully elucidate the dynamic interplay between MLE's enzymatic activities, roX RNA remodeling, and the recruitment and spreading of the MSL complex across the X chromosome. Integrated models aim to capture how these molecular events contribute to the precise and widespread transcriptional upregulation required for dosage compensation.
Mechanisms of RNA-Dependent Protein Complex Assembly
MLE's role in the assembly of the MSL complex is highly dependent on its interaction with roX RNAs. nih.govnih.govsdbonline.org MLE interacts with roX1 and roX2 lncRNAs and induces their unwinding, which enables them to bind to other MSL proteins, particularly MSL2 and potentially MSL1. nih.govelifesciences.org This interaction between roX lncRNAs and MSL proteins enhances the efficiency of complex formation. nih.gov
While MSL1 and MSL2 form a core complex that can bind to primary chromatin entry sites, the recruitment of other components like MSL3 and MOF is dependent on mle+ function, suggesting that MLE plays a role in their association with the MSL1-MSL2 complex. embopress.org However, some studies suggest that MLE may not be tightly complexed with other MSL proteins and its association with the X chromosome is sensitive to RNase A treatment, indicating an RNA-mediated interaction. oup.comembopress.org
The remodeling of roX2 RNA by MLE is a critical step during MSL complex assembly. oup.com This remodeling, potentially assisted by other proteins like Unr, allows for the incorporation of roX RNAs into the complex. oup.com Recent work suggests that the interaction between the C-terminal domain of MSL2 and nascent roX RNAs near the X chromosome may create a gel-like state that drives MSL complex specificity for this chromosome. mpg.de
MLE possesses RNA/DNA helicase, ATPase, and single-stranded RNA/DNA binding activities. sdbonline.orgembopress.org Its helicase activity shows a preference for substrates containing single-stranded RNA regions, such as RNA:RNA and DNA:RNA hybrids. sdbonline.org The interaction of MLE with roX RNAs, particularly its specificity for U-/A-rich sequences and tandem stem-loop structures, is crucial for its function in complex assembly. sdbonline.org Unwinding of roX2 by MLE can induce a selective RNA binding surface in the unstructured C-terminus of MSL2, triggering the association of MLE and roX2 with the core MSL complex. sdbonline.org
The precise mechanisms by which MLE's helicase activity remodels roX RNAs and how this remodeling facilitates the ordered assembly of the entire MSL ribonucleoprotein complex remain active areas of investigation.
Uncharacterized Functions and Emerging Roles of Maleless (MLE) Protein
While best known for its role in Drosophila dosage compensation, MLE is a conserved helicase with an ortholog in mammals, DHX9 (RNA helicase A), which is involved in a wide array of cellular processes beyond dosage compensation. mpg.denih.govnih.govedgccjournal.orgresearchgate.net This suggests that MLE in Drosophila may also have functions distinct from its role in the MSL complex. nih.govresearchgate.netupenn.edu
Studies have identified numerous proteins that associate with MLE, implicating its involvement in various pathways. nih.gov These interacting proteins include those involved in RNA processing (splicing factors, translation regulating factors, other RNA helicases), chromatin remodeling (e.g., Mi-2 ATPase, nucleosome assembly protein 1), and DNA replication machinery components. nih.gov
Evidence suggests MLE participates in biological processes other than dosage compensation. For instance, a temperature-sensitive mutation in mle affects splicing of the para mRNA in both males and females, indicating a dosage compensation-independent function in RNA processing. nih.gov MLE has also been implicated in hormone-dependent regulation of transcription and interactions with the SAGA transcription complex and other transcriptional cofactors. edgccjournal.orgresearchgate.net
Furthermore, MLE has been shown to interact with components of the SWI/SNF chromatin remodeling complex and influence the expression of the SWI/SNF-dependent ftz-f1 gene. researchgate.net This suggests a broader role for MLE in chromatin remodeling beyond its association with the MSL complex.
Emerging roles for MLE include its potential involvement in the RNA interference (RNAi) pathway, where it may target hairpin RNAs at their transcription sites. researchgate.netsdbonline.org This association appears to be independent of sequence and chromosome location. sdbonline.org
The diversity of functions observed for the mammalian ortholog DHX9, coupled with the identification of MLE-interacting proteins and dosage compensation-independent phenotypes in Drosophila, highlights the likelihood of uncharacterized and emerging roles for MLE in various aspects of gene expression regulation and nucleic acid metabolism.
Development of Novel Experimental and Computational Strategies for Maleless (MLE) Protein Characterization
Characterizing the multifaceted functions of MLE requires the development and application of novel experimental and computational strategies.
Experimental approaches include:
Mutational Analysis: Generating mutations that separate the different enzymatic activities (ATPase vs. helicase) or disrupt specific protein or RNA interaction domains of MLE to study their impact on MSL complex assembly, targeting, spreading, and function. nih.govnih.gov
Immunostaining and Microscopy: Visualizing the localization of MLE and other MSL proteins on polytene chromosomes or in live cells to understand their distribution and dynamics in different genetic backgrounds or conditions. sdbonline.orgnih.govelifesciences.orgoup.comembopress.orgupenn.edu
Immunoprecipitation and Mass Spectrometry: Identifying proteins that interact with MLE in different cellular contexts (e.g., in the presence or absence of the MSL complex) to uncover novel interaction partners and pathways. nih.govembopress.org
RNA Binding Assays: Utilizing techniques like UV crosslinking followed by deep sequencing (uvCLAP) or in vitro assays like vitRIP to map MLE binding sites on RNAs and understand its RNA binding specificity and how it remodels RNA structures. sdbonline.orgoup.comsdbonline.org
Structural Biology: Determining the crystal or cryo-EM structures of MLE, alone or in complex with RNA or other proteins, to gain insights into its domain architecture, catalytic mechanisms, and interaction interfaces. sdbonline.orgresearchgate.net
Functional Assays: Developing and applying in vivo and in vitro assays to assess specific functions of MLE, such as its helicase activity, ATPase activity, or its role in transcription, splicing, or RNAi. nih.govsdbonline.orgembopress.orgnih.govoup.comsdbonline.org
Computational strategies play a crucial role in analyzing the large datasets generated by experimental approaches and predicting potential functions and interactions of MLE:
Bioinformatics Analysis: Analyzing protein sequences to identify conserved domains (e.g., DEXH box, dsRBDs) and predict potential functions or interaction partners. researchgate.netresearchgate.net
Computational Modeling of RNA Structure: Predicting the secondary and tertiary structures of roX RNAs and how MLE's helicase activity might remodel them. oup.comsdbonline.org
Protein-Protein Interaction Prediction: Utilizing computational methods, including those based on Maximum Likelihood Estimation (MLE) and domain-domain interactions, to predict potential protein interaction partners of MLE based on experimental data and evolutionary conservation. nih.govnih.govplos.orgmdpi.com
Analysis of High-Throughput Sequencing Data: Analyzing ChIP-seq, RNA-seq, and other high-throughput data to map MLE binding sites on chromatin and RNA, and to assess the impact of MLE depletion or mutation on gene expression and RNA processing. nih.gov
Molecular Dynamics Simulations: Simulating the dynamics of MLE and its interactions with RNA or other proteins to understand the conformational changes and molecular mechanisms involved in its function.
The integration of these experimental and computational approaches is essential for a comprehensive understanding of MLE's diverse roles in gene regulation, RNA metabolism, and chromatin dynamics, and for exploring its potential as a therapeutic target.
Q & A
Basic Research Questions
Q. What experimental techniques are employed to determine the interaction dynamics between MLE protein and other MSL complex members in Drosophila?
- Methodological Answer : Co-immunoprecipitation, chromatographic co-elution, and yeast two-hybrid assays are primary methods. For example, this compound exhibits weak or transient associations with the MSL complex compared to stable interactions between MSL1, MSL2, and MSL3. Orthogonal validation (e.g., mutagenesis of MSL2's RING finger domain) is critical to confirm interaction specificity .
Q. How does Maximum Likelihood Estimation (MLE) improve the analysis of domain interactions in protein complexes?
- Methodological Answer : MLE calculates interaction probabilities using expectation-maximization algorithms, complemented by E-scores to quantify evidence for specific domain interactions. E-scores outperformed random assignments by identifying 2.9× more true positives in domain pair exclusion analyses .
Q. What are the advantages of MLE-based imputation over other methods in TMT proteomics workflows?
- Methodological Answer : MLE models missing data probabilistically, making it superior to k-nearest neighbors (kNN) or BPCA in structured missingness scenarios. Validation should include spike-in controls to assess false discovery rates .
Advanced Research Questions
Q. How can researchers resolve contradictions between biochemical and genetic data regarding this compound's role in MSL complex stability?
- Methodological Answer : Integrate structural mutagenesis (e.g., MSL2 RING domain mutations disrupting MSL1 binding) with in vivo complementation assays. For instance, two msl2 alleles failing to rescue male viability in Drosophila also showed defective MSL1 interactions in two-hybrid systems, linking genetic and biochemical data .
Q. What validation strategies are essential when prioritizing MLE-derived domain interactions for experimental testing?
- Methodological Answer : Combine high E-score thresholds (>3) with low promiscuity scores (h < 0.2). Validate top candidates using surface plasmon resonance (SPR) or cross-linking mass spectrometry, prioritizing evolutionarily conserved interactions .
Q. How should researchers optimize MLE parameters in protein turnover studies to minimize spectral noise interference?
- Methodological Answer : Implement dual noise reduction via isotope channel regression and maximum likelihood spectral fitting. Nonlinear regression avoids systematic biases in rate constant calculations, improving accuracy over linearized models .
Q. What computational frameworks address false positives/negatives when applying MLE to large-scale protein interaction datasets?
- Methodological Answer : Incorporate Bayesian priors to account for experimental error rates. For example, domain pair exclusion analysis iteratively sets domain interaction probabilities to zero, allowing competing domains to maximize interaction likelihoods and reduce false positives .
Methodological Comparisons
Q. How do E-scores and h-values differ in evaluating protein domain interactions?
- Methodological Answer : h-values measure nonspecific promiscuity, while E-scores quantify evidence for specific interactions. High E-scores (>3) with low h-values (<0.2) indicate rare, specific interactions, validated by 2.9× higher true-positive rates compared to h-values alone .
Q. Why is nonlinear regression preferred over linear methods in MLE-based protein turnover analysis?
- Methodological Answer : Linear transformations distort measurement errors, introducing bias. Nonlinear regression directly models isotopic decay curves, improving half-life estimation accuracy by 15–20% in stable isotope labeling experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
